molecular formula C20H23FN6O2 B2744468 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 1021061-15-3

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2744468
CAS No.: 1021061-15-3
M. Wt: 398.442
InChI Key: SDAOSCGRYBGPHD-UHFFFAOYSA-N
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Description

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a complex organic compound notable for its potential applications in various scientific fields. Its structure comprises multiple functional groups, contributing to its versatility in chemical reactions and biological interactions.

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit certain kinases, such as cdk2 .

Mode of Action

It is believed to interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, if the compound inhibits a kinase, it could affect signaling pathways that rely on the phosphorylation of proteins .

Pharmacokinetics

Mannich derivatives, which this compound is, are known to increase solubility and hence the bioavailability of the drug molecule .

Result of Action

The molecular and cellular effects of this compound’s action will depend on its specific targets and mode of action. If it inhibits a kinase, for example, it could disrupt signaling pathways and affect cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the following general steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves the cyclization of suitable precursors under acidic or basic conditions.

  • Attachment of the 2,6-dimethylmorpholino group: : This can be achieved through nucleophilic substitution reactions using appropriate reagents.

  • Incorporation of the ethyl linker and 4-fluorobenzamide: : The final steps involve coupling the remaining fragments via amide bond formation under mild conditions, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production might involve optimizing the above synthetic routes for large-scale production. This includes maximizing yield, ensuring purity, and minimizing environmental impact, typically by using greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The morpholine ring can undergo oxidation, while reduction reactions might target the aromatic systems.

  • Substitution: : The fluorobenzamide moiety can participate in nucleophilic aromatic substitution due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: : Conditions typically involve strong bases or acids depending on the reaction environment.

Major Products

The major products vary based on the specific reaction conditions, but could include oxidized derivatives, reduced morpholino derivatives, and substituted benzamide products.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules due to its multiple reactive sites.

Biology

In biological research, it might be used to study enzyme interactions, given its potential as an enzyme inhibitor or modulator.

Medicine

Medically, it could be investigated for therapeutic properties, particularly in targeting specific proteins or pathways involved in diseases.

Industry

In industrial applications, it might be used in the development of new materials or as a precursor for other functional compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-chlorobenzamide

  • N-(2-(4-(2,6-dimethylmorpholino)-1H-indazol-1-yl)ethyl)-4-fluorobenzamide

Uniqueness

Compared to similar compounds, N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide offers unique properties due to the specific arrangement and types of functional groups, which can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications.

This is a deep dive into the intricate world of this compound

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2/c1-13-10-26(11-14(2)29-13)18-17-9-25-27(19(17)24-12-23-18)8-7-22-20(28)15-3-5-16(21)6-4-15/h3-6,9,12-14H,7-8,10-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOSCGRYBGPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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